molecular formula C20H23ClN4O B11977624 2-(4-Benzyl-1-piperazinyl)-N'-(3-chlorobenzylidene)acetohydrazide

2-(4-Benzyl-1-piperazinyl)-N'-(3-chlorobenzylidene)acetohydrazide

Cat. No.: B11977624
M. Wt: 370.9 g/mol
InChI Key: YWMDUSZDOHJLQY-HYARGMPZSA-N
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Description

2-(4-Benzyl-1-piperazinyl)-N’-(3-chlorobenzylidene)acetohydrazide is a complex organic compound that features a piperazine ring, a benzyl group, and a chlorobenzylidene moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzyl-1-piperazinyl)-N’-(3-chlorobenzylidene)acetohydrazide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.

    Formation of the Acetohydrazide: This involves the reaction of acetic acid hydrazide with the previously formed piperazine derivative.

    Introduction of the Chlorobenzylidene Moiety: The final step involves the condensation reaction between the acetohydrazide and 3-chlorobenzaldehyde under acidic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This can include the use of catalysts, optimized reaction temperatures, and solvent systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can occur at the hydrazide moiety, potentially leading to the formation of amine derivatives.

    Substitution: The piperazine ring can undergo substitution reactions, particularly at the nitrogen atoms, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like alkyl halides under basic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the interactions of piperazine derivatives with biological systems.

    Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Benzyl-1-piperazinyl)-N’-(3-chlorobenzylidene)acetohydrazide is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The piperazine ring is known to interact with neurotransmitter receptors, which could explain potential neurological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Benzyl-1-piperazinyl)-N’-(3-chlorobenzylidene)acetohydrazide: Unique due to the presence of both the piperazine ring and the chlorobenzylidene moiety.

    N-Benzylpiperazine (BZP): A simpler compound with stimulant properties.

    Chlorpromazine: A phenothiazine derivative with antipsychotic effects.

Uniqueness

2-(4-Benzyl-1-piperazinyl)-N’-(3-chlorobenzylidene)acetohydrazide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H23ClN4O

Molecular Weight

370.9 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H23ClN4O/c21-19-8-4-7-18(13-19)14-22-23-20(26)16-25-11-9-24(10-12-25)15-17-5-2-1-3-6-17/h1-8,13-14H,9-12,15-16H2,(H,23,26)/b22-14+

InChI Key

YWMDUSZDOHJLQY-HYARGMPZSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC(=CC=C3)Cl

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC(=CC=C3)Cl

Origin of Product

United States

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